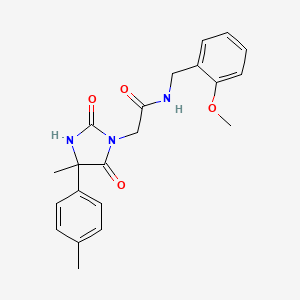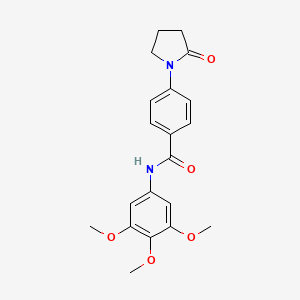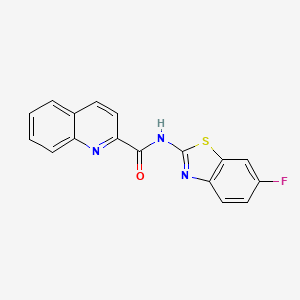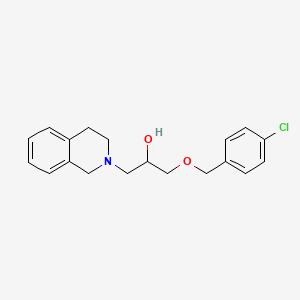
N-(2-Methoxybenzyl)-2-(4-methyl-2,5-dioxo-4-(p-tolyl)imidazolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WAY-351429 is a chemical compound known for its role as a choline kinase inhibitor . Choline kinase is an enzyme involved in the synthesis of phosphatidylcholine, a major component of cell membranes. By inhibiting this enzyme, WAY-351429 can affect various cellular processes, making it a compound of interest in scientific research.
Preparation Methods
The synthetic routes and reaction conditions for WAY-351429 are not widely documented in publicly available sources. it is typically synthesized in specialized laboratories under controlled conditions. Industrial production methods would likely involve standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired chemical structure.
Chemical Reactions Analysis
WAY-351429 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-351429 has several scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and the synthesis of phosphatidylcholine.
Biology: Investigated for its effects on cellular processes and membrane synthesis.
Medicine: Explored for potential therapeutic applications in diseases where choline kinase activity is dysregulated.
Industry: Potential applications in the development of new pharmaceuticals and biochemical research tools.
Mechanism of Action
WAY-351429 exerts its effects by inhibiting choline kinase, an enzyme crucial for the synthesis of phosphatidylcholine. By blocking this enzyme, the compound can disrupt the production of cell membranes, affecting various cellular functions. The molecular targets and pathways involved include the choline kinase pathway and related metabolic processes.
Comparison with Similar Compounds
WAY-351429 can be compared with other choline kinase inhibitors, such as:
Hemicholinium-3: Another choline kinase inhibitor with similar effects but different chemical structure.
MN58b: A potent choline kinase inhibitor with distinct pharmacological properties.
WAY-351429 is unique due to its specific chemical structure and the particular pathways it affects, making it a valuable tool in scientific research.
If you have any more questions or need further details, feel free to ask!
Méthodes De Préparation
The synthetic routes and reaction conditions for WAY-351429 are not widely documented in publicly available sources. it is typically synthesized in specialized laboratories under controlled conditions. Industrial production methods would likely involve standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired chemical structure.
Analyse Des Réactions Chimiques
WAY-351429 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
WAY-351429 has several scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and the synthesis of phosphatidylcholine.
Biology: Investigated for its effects on cellular processes and membrane synthesis.
Medicine: Explored for potential therapeutic applications in diseases where choline kinase activity is dysregulated.
Industry: Potential applications in the development of new pharmaceuticals and biochemical research tools.
Mécanisme D'action
WAY-351429 exerts its effects by inhibiting choline kinase, an enzyme crucial for the synthesis of phosphatidylcholine. By blocking this enzyme, the compound can disrupt the production of cell membranes, affecting various cellular functions. The molecular targets and pathways involved include the choline kinase pathway and related metabolic processes.
Comparaison Avec Des Composés Similaires
WAY-351429 can be compared with other choline kinase inhibitors, such as:
Hemicholinium-3: Another choline kinase inhibitor with similar effects but different chemical structure.
MN58b: A potent choline kinase inhibitor with distinct pharmacological properties.
WAY-351429 is unique due to its specific chemical structure and the particular pathways it affects, making it a valuable tool in scientific research.
If you have any more questions or need further details, feel free to ask!
Propriétés
Formule moléculaire |
C21H23N3O4 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
N-[(2-methoxyphenyl)methyl]-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-14-8-10-16(11-9-14)21(2)19(26)24(20(27)23-21)13-18(25)22-12-15-6-4-5-7-17(15)28-3/h4-11H,12-13H2,1-3H3,(H,22,25)(H,23,27) |
Clé InChI |
LIHPRDOCMCAXRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CC=C3OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B10806218.png)

![3-[[4-(2-Methoxyethyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,3-benzotriazin-4-one](/img/structure/B10806227.png)

![N-(2-cyanophenyl)-2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10806235.png)

![N-benzyl-2-(8-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B10806240.png)
![2-[(2-oxo-2h-chromen-7-yl)oxy]-N-phenethylacetamide](/img/structure/B10806251.png)


![Methyl 2-[(9,10,10-trioxothioxanthene-3-carbonyl)amino]acetate](/img/structure/B10806270.png)
![N-(3-acetylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B10806282.png)

